Lipophilicity Modulation: LogP Comparison with Ethyl 2-fluorocyclopropanecarboxylate
The target compound exhibits a calculated logP of 1.47, which is substantially higher than the logP of 0.43 for the mono-fluorinated analog ethyl 2-fluorocyclopropanecarboxylate [1][2]. This difference reflects the contribution of the chlorine atom to overall hydrophobicity, positioning the chloro-fluoro compound in a more lipophilic range favorable for membrane permeability in drug discovery programs.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | 1.47 (calculated) |
| Comparator Or Baseline | Ethyl 2-fluorocyclopropanecarboxylate: 0.43 (calculated) |
| Quantified Difference | ΔlogP = +1.04 (3.4-fold increase) |
| Conditions | ACD/Labs calculated values at 25°C |
Why This Matters
A logP shift of this magnitude (>1 unit) significantly alters bioavailability and off-target binding potential, making the chloro-fluoro analog a distinct lead optimization candidate when moderate lipophilicity is required.
- [1] Chemsrc. (2017). Ethyl 2-chloro-2-fluorocyclopropanecarboxylate – CAS 155051-93-7. Retrieved from https://m.chemsrc.com/ View Source
- [2] Molbase. (n.d.). (1S,2S)-2-fluorocyclopropanecarboxylic acid – LogP data. Retrieved from https://qiye.molbase.cn/ View Source
